

# A Technical Guide to the Spectral Analysis of 1,10-Dichlorodecane

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## Compound of Interest

Compound Name: 1,10-Dichlorodecane

Cat. No.: B1670031

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This technical guide provides an in-depth analysis of the spectral data for **1,10-dichlorodecane** (CAS No: 2162-98-3), a bifunctional alkane derivative used in various chemical syntheses. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols.

## Spectroscopic Data

The following sections summarize the key spectral data for **1,10-dichlorodecane**, providing a quantitative basis for its identification and characterization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of **1,10-dichlorodecane**, the number of unique signals in both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra is simplified.

#### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **1,10-dichlorodecane** is characterized by three main groups of signals corresponding to the protons on different methylene groups.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.54	Triplet	4H	-CH <sub>2</sub> -Cl (C1, C10)
~1.77	Quintet	4H	-CH <sub>2</sub> -CH <sub>2</sub> -Cl (C2, C9)
~1.2-1.5	Multiplet	12H	-(CH <sub>2</sub> ) <sub>6</sub> - (C3-C8)

### <sup>13</sup>C NMR Data

The proton-decoupled <sup>13</sup>C NMR spectrum of **1,10-dichlorodecane** displays five distinct signals, corresponding to the five unique carbon environments in the symmetric molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~45.1	-CH <sub>2</sub> -Cl (C1, C10)
~32.6	-CH <sub>2</sub> -CH <sub>2</sub> -Cl (C2, C9)
~29.3	-(CH <sub>2</sub> ) <sub>n</sub> - (C5, C6)
~28.7	-(CH <sub>2</sub> ) <sub>n</sub> - (C4, C7)
~26.8	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -Cl (C3, C8)

## Infrared (IR) Spectroscopy

The IR spectrum of **1,10-dichlorodecane** reveals characteristic vibrational modes for alkyl chains and carbon-halogen bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2925-2935	Strong	C-H asymmetric stretching (CH <sub>2</sub> )
2850-2860	Strong	C-H symmetric stretching (CH <sub>2</sub> )
1460-1470	Medium	C-H scissoring (bending) (CH <sub>2</sub> )
720-730	Medium	C-H rocking (CH <sub>2</sub> )
650-660	Medium-Strong	C-Cl stretching

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **1,10-dichlorodecane** results in a characteristic fragmentation pattern. The presence of two chlorine isotopes (<sup>35</sup>Cl and <sup>37</sup>Cl) leads to isotopic peaks for chlorine-containing fragments.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
91/93	100/32	[C <sub>4</sub> H <sub>8</sub> Cl] <sup>+</sup>
55	85	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	65	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
67	40	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>
118/120	15/5	[M - C <sub>4</sub> H <sub>8</sub> Cl] <sup>+</sup>
210/212/214	<1	[M] <sup>+</sup> (Molecular Ion)

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are provided below.

### NMR Spectroscopy Protocol

#### Sample Preparation:

- Weigh approximately 10-20 mg of **1,10-dichlorodecane**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

#### Instrument Parameters (400 MHz Spectrometer):

- $^1\text{H}$  NMR:
  - Pulse Sequence: zg30
  - Number of Scans: 16
  - Spectral Width: 16 ppm
  - Relaxation Delay: 1.0 s
- $^{13}\text{C}$  NMR:
  - Pulse Sequence: zgpg30 (proton-decoupled)
  - Number of Scans: 1024
  - Spectral Width: 240 ppm
  - Relaxation Delay: 2.0 s

#### Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## FTIR Spectroscopy Protocol

### Sample Preparation:

- As **1,10-dichlorodecane** is a liquid at room temperature, a thin film can be prepared directly on a salt plate.
- Place one drop of the neat liquid onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
- Carefully place a second salt plate on top to create a thin, uniform capillary film.

### Instrument Parameters (FTIR Spectrometer):

- Technique: Transmission
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32

### Data Acquisition:

- Acquire a background spectrum of the empty sample compartment.
- Place the prepared sample cell in the spectrometer's sample holder.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry Protocol

### Sample Introduction and Ionization:

- Introduce a dilute solution of **1,10-dichlorodecane** in a volatile organic solvent (e.g., dichloromethane or methanol) into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

- Utilize electron ionization (EI) as the ionization method.

Instrument Parameters (GC-MS System):

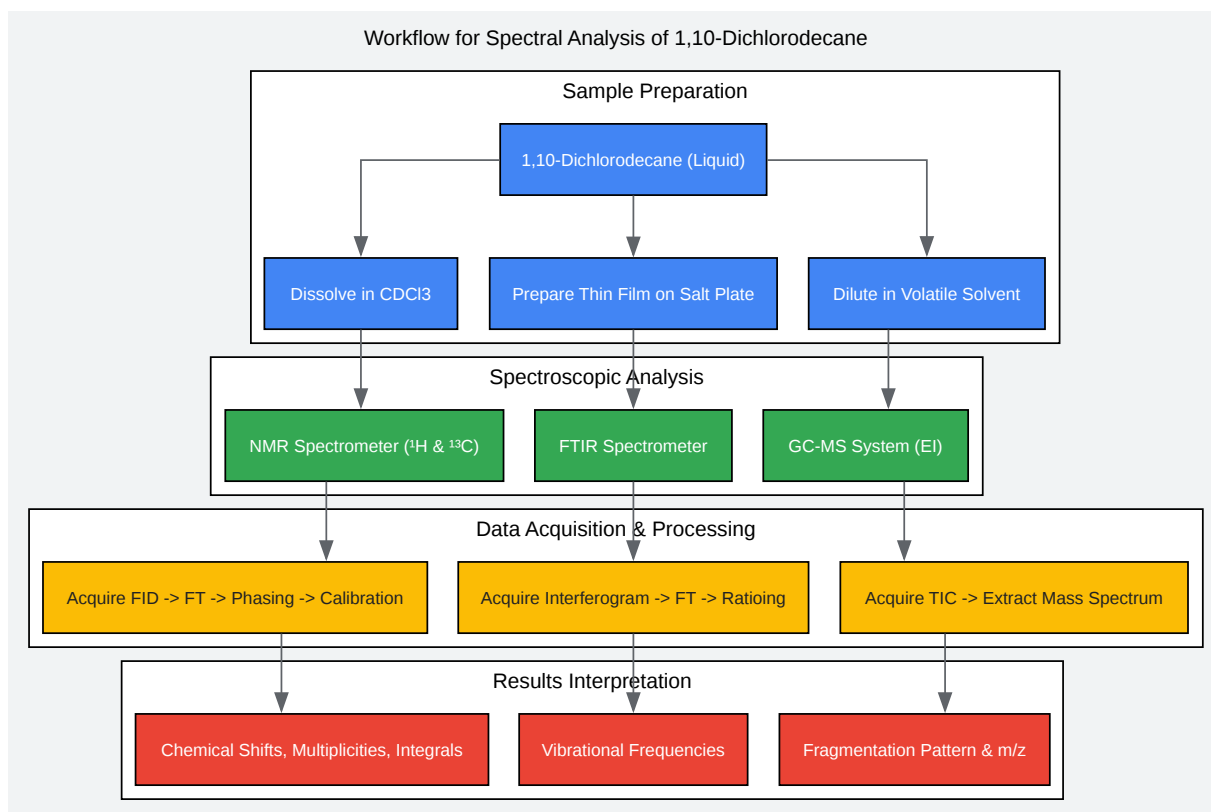
- Gas Chromatograph:
  - Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25  $\mu$ m)
  - Inlet Temperature: 250 °C
  - Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI)
  - Electron Energy: 70 eV
  - Mass Range: m/z 35-500
  - Source Temperature: 230 °C

Data Analysis:

- Identify the peak corresponding to **1,10-dichlorodecane** in the total ion chromatogram.
- Extract the mass spectrum for this peak.
- Analyze the fragmentation pattern and isotopic distribution to confirm the structure.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a liquid sample such as **1,10-dichlorodecane**.



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### *Workflow for Spectral Analysis of 1,10-Dichlorodecane*

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